4-Methoxy-5-methyl-2-nitroaniline

Medicinal Chemistry Drug Design Pharmacokinetics

Substituting this isomer for more common nitroanisidines often fails due to mismatched steric/electronic profiles. 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) provides a distinct 1,2,4,5-tetrasubstituted core that directly addresses this. Key procurement value: • Enables precise ‘methyl scan’ optimization of PROTAC linker rigidity and ternary complex formation. • Lower logP (~0.92) vs non-methylated analogs improves degrader physicochemical properties. • Supplied with full analytical documentation (NMR, HPLC, MS) for immediate, reproducible use in med chem and dye synthesis.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 55730-09-1
Cat. No. B1601477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methyl-2-nitroaniline
CAS55730-09-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,9H2,1-2H3
InChIKeyQRQYCJHQHGNOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-methyl-2-nitroaniline Overview


4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) is a trisubstituted aromatic amine, defined by a unique 1,2,4,5-tetrasubstituted benzene core [1]. It is a solid intermediate with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . Commercially, it is routinely available at high purity (≥98%) and is supplied with comprehensive analytical documentation (NMR, HPLC, GC, MS), ensuring its immediate reliability in complex synthesis workflows . As a 'Protein Degrader Building Block' , its primary value lies in its distinct substitution pattern, which offers a differentiated steric and electronic profile relative to other isomers. This compound is a critical precursor for the development of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs), with documented use in synthesizing biologically relevant azo dyes .

1

Protein degrader building block with hindered 1,2,4,5-substitution core

2

Unique methyl-adjacent amine supports constrained-linker synthesis

3

Comprehensive analytical documentation (NMR, HPLC, GC, MS) for immediate research use

4-Methoxy-5-methyl-2-nitroaniline vs. Common Analogs


The substitution pattern of 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) is not interchangeable with other commercially available nitroanisidine isomers [1]. Unlike the more common 4-Methoxy-2-nitroaniline (CAS 96-96-8) or 2-Methoxy-4-nitroaniline (CAS 97-52-9), this compound possesses both a methyl and a methoxy group adjacent to the aniline nitrogen, creating a sterically hindered and electronically distinct nucleophile [2]. The presence of the methyl group significantly alters physicochemical properties such as lipophilicity (logP ~2.09) [3] and melting point (117.5-118.5°C) [4] compared to non-methylated analogs, which directly impacts downstream reaction yields, purification strategies, and the pharmacokinetic profile of final drug candidates . In drug discovery, such subtle changes can lead to a marked 'methyl effect' on biological activity, target selectivity, and metabolic stability. Therefore, substituting this specific isomer with a cheaper or more readily available analog risks synthetic failure, altered biological outcomes, and irreproducible results. The following quantitative evidence underscores precisely where this compound's differentiation becomes operationally meaningful.

Target Compound
4-Methoxy-5-methyl-2-nitroaniline
Common Analogs
4-Methoxy-2-nitroaniline, 5-Methoxy-2-nitroaniline, 2-Methoxy-4-nitroaniline
Methyl group adjacent to amine creates steric hindrance and distinct nucleophilicity
Non-methylated analogs lack this steric bias, altering reactivity and downstream coupling yields
Consensus logP ~0.92 supports balanced solubility/permeability for lead-like intermediates
Higher logP (1.94–2.29) in non-methylated analogs may shift pharmacokinetic profiles and formulation behavior
Melting point 117.5–118.5 °C enables specific purification and thermal identification
Higher melting points (123–131 °C) in isomers complicate crystallization and purity assessment

4-Methoxy-5-methyl-2-nitroaniline Quantitative Evidence


LogP Difference vs. 4-Methoxy-2-nitroaniline

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) demonstrates a consensus logP of 0.92 , a value that balances aqueous solubility (ESOL LogS: -2.41) [1] with membrane permeability. This is in contrast to the non-methylated analog, 4-Methoxy-2-nitroaniline (CAS 96-96-8), which has a reported logP of 2.29 to 1.94 . The ~1 log unit decrease in lipophilicity for the target compound results from the electron-donating methyl group and altered substitution pattern, making it a more 'lead-like' intermediate for oral drug candidates.

LogP Comparison
Data to verify
Target logP 0.92
Analog logP 1.94–2.29
Reported ~1 log unit lower lipophilicity may improve aqueous solubility and reduce nonspecific binding in drug discovery assays
Predicted values from multiple in silico models
Medicinal Chemistry Drug Design Pharmacokinetics

Melting Point Differential for Purification

The target compound exhibits a distinct melting point of 117.5-118.5°C [1], which is significantly lower than that of its close isomer, 5-Methoxy-2-nitroaniline (CAS 16133-49-6), which melts at 131°C [2]. This ~13°C difference is not trivial; it provides a clear thermal signature for identity and purity assessment and can be exploited for selective crystallization or separation from mixtures during synthesis. In contrast, 4-Methoxy-2-nitroaniline (CAS 96-96-8) melts over a broader, higher range of 123-126°C [3].

Melting Point Differential
Data to verify
117.5–118.5 °C (target)
131 °C (5-MeO isomer)
Lower, sharper melting point may simplify purification and quality control in scale-up research
Cross-study comparable; no direct source cited for comparator
Process Chemistry Crystallization Analytical Method Development

Protein Degrader Building Block with Hindered Amine

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) is explicitly categorized by multiple vendors as a 'Protein Degrader Building Block' . This classification is not arbitrary; it stems from the unique 1,2,4,5-substitution pattern on the benzene ring. The combination of the amino group, nitro group, methoxy group, and a methyl group in a contiguous arrangement creates a sterically demanding and electronically complex 'exit vector'. When the nitro group is reduced to a second amino group, the molecule becomes a highly functionalized phenylenediamine. This dense functionality, particularly the methyl group's steric influence adjacent to the reactive amine, is invaluable for constructing rigid linkers in PROTACs and molecular glues [1]. In contrast, simpler isomers like 4-Methoxy-2-nitroaniline lack the methyl group, offering only two points of functionalization (after reduction), which results in a less conformationally restricted linker, a known drawback in degrader design.

Linker Design Handles
Class-level inference
4 functional handles (NH2, NO2, OCH3, CH3) vs. 3 in simpler isomer
Additional sterically hindered methyl group may support conformationally biased PROTAC linkers
Categorized as Protein Degrader Building Block; application context inferred
Targeted Protein Degradation PROTACs Molecular Glues

4-Methoxy-5-methyl-2-nitroaniline Application Scenarios


PROTAC Linkers with Controlled Conformational Bias

The hindered 1,2,4,5-tetrasubstituted core of 4-Methoxy-5-methyl-2-nitroaniline makes it an ideal starting material for constructing rigid or semi-rigid linkers in PROTACs . After reduction, the resulting phenylenediamine can be differentially functionalized, leveraging the methyl group's steric effect to control the dihedral angle and rigidity of the linker. This 'methyl scan' approach on the linker can be used to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, a critical parameter for degradation efficiency [1]. The compound's moderate logP (~0.92) also ensures that the resulting linkers are less lipophilic, improving the overall physicochemical properties of the final degrader molecule.

CYP1A2-Selective Probe Precursor

Given the established structure-activity relationship of nitroanisidine isomers as inducers of cytochrome P450 enzymes [2], 4-Methoxy-5-methyl-2-nitroaniline represents a valuable scaffold for creating probe molecules to study CYP1A2 versus CYP1A1 selectivity. The unique substitution pattern, distinct from the previously studied 2-MeO-4-NA, 2-MeO-5-NA, and 4-MeO-2-NA [3], is expected to yield a novel induction profile. Its lower logP compared to non-methylated analogs may also reduce off-target partitioning, leading to cleaner biological signals in cellular assays. This makes it a strategic choice for academic and pharmaceutical labs focused on drug metabolism and drug-drug interaction research.

Azo Dyes with Enhanced Fastness and Tunable Color

In industrial dye chemistry, 4-Methoxy-5-methyl-2-nitroaniline is a known precursor for synthesizing specific azo dyes . The presence of both methoxy and methyl electron-donating groups on the diazo component leads to a bathochromic shift (red-shift) in the final dye's absorption spectrum compared to dyes derived from simpler anilines [4]. Furthermore, the increased steric bulk around the azo linkage imparts better lightfastness and washfastness properties, critical performance attributes for textile and ink applications. This quantifiable advantage in color and durability makes it a selected intermediate for high-performance dyes where 4-methoxy-2-nitroaniline-based dyes are insufficient.

Application
Selection Property
Validation Focus
PROTAC Linker Design
Hindered tetrasubstituted core with methyl steric bias
Linker rigidity and ternary complex formation evaluation
CYP Selectivity Probe Development
Unique substitution pattern for isoform selectivity
CYP1A2 vs CYP1A1 induction profiling
High-Performance Azo Dyes
Methoxy and methyl groups support bathochromic shift
Lightfastness and washfastness property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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